molecular formula C12H16FNO B1360924 3-(4-Fluoro-2-methylphenoxy)piperidine CAS No. 946759-56-4

3-(4-Fluoro-2-methylphenoxy)piperidine

Cat. No. B1360924
CAS RN: 946759-56-4
M. Wt: 209.26 g/mol
InChI Key: ISAZERLJHRRHKE-UHFFFAOYSA-N
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Description

“3-(4-Fluoro-2-methylphenoxy)piperidine” is a compound with the molecular formula C12H16FNO . It is used in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . A study by Nairoukh et al. discusses the conformational behavior of fluorinated piperidines . Another study discusses the synthesis of 3-piperidines from arylboronic acids .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluoro-2-methylphenoxy)piperidine” consists of a piperidine ring attached to a fluorinated phenyl group . The conformational preferences of fluorinated piperidines have been studied .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A study discusses the Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluoro-2-methylphenoxy)piperidine” include its molecular formula (C12H16FNO) and molecular weight (209.26 g/mol) .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-(4-Fluoro-2-methylphenoxy)piperidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in many drugs, contributing to its pharmacological properties. The fluoro and methyl groups on the phenoxy moiety can influence the lipophilicity and metabolic stability of the derivatives, making it a versatile building block for medicinal chemistry .

Development of Central Nervous System (CNS) Agents

The piperidine ring is a structural feature in many CNS agents. Derivatives of 3-(4-Fluoro-2-methylphenoxy)piperidine may interact with CNS receptors or enzymes, potentially leading to new treatments for neurological disorders. Research into the optimization of chirality and substitution patterns on the piperidine ring can result in compounds with improved efficacy and selectivity .

Anti-Inflammatory and Immunomodulatory Agents

Piperidine derivatives exhibit anti-inflammatory and immunomodulatory activities. The modification of 3-(4-Fluoro-2-methylphenoxy)piperidine could lead to new agents that modulate immune responses or reduce inflammation, which is beneficial in treating autoimmune diseases and allergies .

Antioxidant Properties

Compounds with a piperidine structure, such as 3-(4-Fluoro-2-methylphenoxy)piperidine , may possess antioxidant properties. These antioxidants can neutralize free radicals, potentially reducing oxidative stress and preventing cellular damage. This application is significant in the context of aging and degenerative diseases .

Enhancement of Bioavailability

Piperidine derivatives can enhance the bioavailability of other drugs. By modifying 3-(4-Fluoro-2-methylphenoxy)piperidine , researchers can create compounds that improve the absorption and efficacy of co-administered pharmaceuticals, thus optimizing therapeutic outcomes .

Gastrointestinal Tract (GIT) Disorders

The piperidine moiety is known to affect the GIT. Derivatives of 3-(4-Fluoro-2-methylphenoxy)piperidine could be explored for their potential to treat various GIT disorders, including irritable bowel syndrome and inflammatory bowel disease, by modulating gut motility and secretion .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(4-fluoro-2-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAZERLJHRRHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647903
Record name 3-(4-Fluoro-2-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946759-56-4
Record name 3-(4-Fluoro-2-methylphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946759-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluoro-2-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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